molecular formula C17H12NNaO8S2 B12429757 sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate

Cat. No.: B12429757
M. Wt: 445.4 g/mol
InChI Key: VDMRMECRCLGIAD-UHFFFAOYSA-M
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Description

Sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate typically involves the condensation of 2-hydroxybenzaldehyde with 5-hydroxy-7-sulfonaphthalene-2-sulfonic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and sulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent modifications with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate
  • Azomethine-H monosodium salt hydrate

Uniqueness

Sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H12NNaO8S2

Molecular Weight

445.4 g/mol

IUPAC Name

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C17H13NO8S2.Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

VDMRMECRCLGIAD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.[Na+]

Origin of Product

United States

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